(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-13-7-4-10(18)8-15(13)24-17(20)19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXLCKCBDGOTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amide or alcohol derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antibacterial agent. Studies have indicated that derivatives of benzo[d]thiazole exhibit significant antibacterial activity, making them candidates for the development of new antibiotics .
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as high oxidative stability and efficient intermolecular interactions .
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit bacterial cell division by targeting proteins involved in the process, such as FtsZ . This disruption of cell division leads to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Analysis
Electronic and Steric Effects
- This contrasts with benzodithiazine derivatives , where sulfone (SO₂) groups reduce electron density, increasing stability but limiting reactivity.
- C=N Configuration : The Z-configuration in the target compound may enforce a planar geometry, similar to AIE-active aroyl-S,N-ketene acetals , which exhibit tunable emission properties based on substituent-induced steric hindrance.
Spectroscopic Signatures
- IR Spectroscopy : The C=N stretch in the target compound (~1645 cm⁻¹) aligns with benzodithiazine derivatives (1630–1645 cm⁻¹) . However, the absence of SO₂ peaks (1340–1150 cm⁻¹) distinguishes it from benzodithiazines.
- NMR Profiles : Methoxy protons (δ ~3.8–4.0 ppm) in the target compound contrast with the deshielded aromatic protons in chlorinated analogs (e.g., δ 7.86–8.37 ppm in ).
Thermal Stability
Benzodithiazines exhibit high thermal stability (mp >270°C), attributed to rigid sulfone groups. The target compound’s stability is likely lower due to the absence of sulfone moieties but may benefit from intramolecular hydrogen bonding from the methoxy groups.
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety and a dimethoxybenzamide group, which are crucial for its biological activity. The presence of chlorine and methyl substituents enhances its reactivity and interaction with biological targets.
Structural Formula
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include:
- Formation of the thiazole ring.
- Introduction of the chloromethyl and dimethoxy groups.
- Coupling reactions to form the final amide structure.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. The compound's thiazole ring is known to interact with bacterial cell membranes, disrupting their integrity.
| Compound | Activity | Mechanism |
|---|---|---|
| Chlorobenzothiazole | Antimicrobial | Disruption of cell membrane integrity |
| Thiazole Derivative | Antifungal | Inhibition of cell wall synthesis |
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of DNA synthesis
- Induction of oxidative stress
Anti-inflammatory Activity
The anti-inflammatory effects are linked to the compound's ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that it can reduce the activity of matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of benzothiazole exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating strong cytotoxicity.
- Anti-inflammatory Assay : Another study evaluated the compound's effect on MMPs using gelatin zymography, showing a significant reduction in MMP-2 and MMP-9 activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
